Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate
Description
Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate is a synthetic intermediate featuring a piperidine ring linked to a substituted phenyl group via an ether-oxygen bridge and an acetoxy ester. The tert-butyl ester group enhances stability and modulates solubility, while the 4-amino-3-methoxy-phenyl moiety may contribute to receptor binding or enzymatic interactions .
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl 2-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]oxyacetate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)12-23-14-7-9-20(10-8-14)13-5-6-15(19)16(11-13)22-4/h5-6,11,14H,7-10,12,19H2,1-4H3 |
InChI Key |
YQFOZQNNGXXZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidine Intermediate
The piperidine moiety substituted at the 4-position with a 4-amino-3-methoxyphenyl group is synthesized via nucleophilic substitution or reductive amination methods. The aromatic amine and methoxy substituents are introduced or protected during this stage to prevent side reactions.
Introduction of the Oxyacetate Group
The oxyacetate linkage is introduced by reacting the piperidine nitrogen with tert-butyl 2-chloroacetate or similar activated esters under basic conditions.
- Reagents:
- tert-butyl 2-chloroacetate or tert-butyl 2-bromoacetate
- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)
- Solvent: Tetrahydrofuran (THF) or dichloromethane
- Temperature: Generally room temperature to 40 °C
- Reaction monitoring: Thin-layer chromatography (TLC) and gas chromatography (GC) to track conversion.
Protection and Purification
The tert-butyl ester group protects the carboxyl functionality during subsequent synthetic steps and purification. After reaction completion, the product is purified by recrystallization or column chromatography.
- Recrystallization solvents: n-Hexane, n-heptane, or similar non-polar solvents
- Chromatography: Silica gel column chromatography with ethyl acetate/hexane mixtures as eluents.
Representative Synthetic Procedure (Literature Example)
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Piperidine derivative reacted with 4-amino-3-methoxybenzaldehyde in presence of NaH in THF, 0 °C to room temp, overnight stirring | Formation of intermediate Schiff base followed by reduction to substituted piperidine |
| 2 | Addition of tert-butyl 2-chloroacetate dropwise at 0-40 °C in dichloromethane with K2CO3 base | Alkylation of piperidine nitrogen to introduce oxyacetate group |
| 3 | Work-up with water, extraction with ethyl acetate, drying over Na2SO4, concentration | Crude product isolated |
| 4 | Purification by column chromatography (PE/EA 3:1) and recrystallization from n-hexane | Pure this compound obtained in 54-65% yield |
This procedure aligns with the protocols described in patent literature and supplementary research data.
Analytical and Monitoring Techniques
Comparative Summary of Preparation Methods
| Aspect | Method A (Nucleophilic Substitution) | Method B (Reductive Amination + Alkylation) |
|---|---|---|
| Starting Materials | Piperidine derivative + tert-butyl 2-haloacetate | 4-amino-3-methoxybenzaldehyde + piperidine + tert-butyl 2-haloacetate |
| Solvents | Dichloromethane, THF | THF, Dichloromethane |
| Temperature | 0–40 °C | 0 °C to room temp |
| Bases | NaH, K2CO3 | NaH, K2CO3 |
| Yield | 54–65% | Comparable yields reported |
| Purification | Column chromatography, recrystallization | Same |
Both methods emphasize mild reaction conditions, use of chlorinated solvents, and protection of functional groups to achieve high purity and yield.
Chemical Reactions Analysis
Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Ester Motifs
Compound 1 : Tert-butyl 2-((1-(2-((4-chlorophenyl)amino)ethyl)piperidin-4-yl)oxy)acetate ()
- Key Differences: The phenyl substituent is 4-chloro instead of 4-amino-3-methoxy. An additional ethylamino spacer links the piperidine to the phenyl group.
- The ethylamino spacer may enhance flexibility, affecting binding kinetics in IP agonists .
Compound 2 : [4-[(5,6-Diphenylpyrazinyl)(1-methylethyl)amino]butoxy]-acetic acid ()
- Key Differences :
- Replaces the piperidine with a butoxy chain and introduces a diphenylpyrazinyl core.
- Impact :
Compound 3 : tert-Butyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1-pyrrolyl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate ()
- Key Differences: Contains a fluorophenyl-isopropyl-pyrrole system instead of a methoxy-amino-phenyl group. Features a dioxane ring instead of piperidine.
- Impact :
Functional Analogues in Drug Development
PROTAC Linkers ()
- Example : Tert-butyl 2-(2-(2-bromoethoxy)ethoxy)acetate.
- Comparison :
IP Agonists ()
- Example: Compound 13 (tert-butyl 2-((1-(2-((4-chlorophenyl)amino)ethyl)piperidin-4-yl)oxy)acetate).
- Comparison: Both compounds use piperidine-oxy-acetate backbones but differ in substituents. The 4-chlorophenyl group in Compound 13 may target distinct prostaglandin receptors compared to the target’s 4-amino-3-methoxy-phenyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s tert-butyl ester and piperidine core allow modular modifications, as seen in PROTACs () and IP agonists ().
- Substituent Effects: Amino-methoxy groups (target) vs. chloro/fluoro (analogues): Polar amino groups may enhance hydrogen bonding, while halogens improve lipophilicity . Piperidine vs. dioxane rings: Piperidine offers nitrogen for hydrogen bonding, whereas dioxane provides steric constraints .
Biological Activity
Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate, with the CAS number 2597345-54-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H28N2O4
- Molecular Weight : 336.43 g/mol
- IUPAC Name : tert-butyl 2-((1-(4-amino-3-methoxyphenyl)piperidin-4-yl)oxy)acetate
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its structural components, particularly the piperidine and methoxyphenyl groups. These structures are known to interact with various biological pathways, potentially influencing neurotransmitter systems and exhibiting antioxidant properties.
2. Neuroprotective Effects
Compounds within the same chemical family have shown neuroprotective effects in various models. For example, derivatives of tert-butyl phenolic antioxidants have been reported to reduce glutamate-induced oxidative toxicity in neuronal cells, indicating potential applications in neurodegenerative diseases .
3. Anticancer Potential
There is emerging evidence that phenolic compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific role of this compound in cancer treatment remains to be fully elucidated but warrants further investigation .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
